molecular formula C21H29N5O B2457651 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea CAS No. 1797124-65-2

1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea

Cat. No. B2457651
M. Wt: 367.497
InChI Key: DASQYMDUZJGCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase

1,3-Disubstituted ureas with a piperidyl moiety, such as 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea, have been synthesized and studied for their structure-activity relationships as inhibitors of human and murine soluble epoxide hydrolase (sEH). These compounds demonstrate substantial pharmacokinetic improvements over previous sEH inhibitors and have shown efficacy in reducing inflammatory pain in in vivo models, indicating their potential therapeutic applications in pain management (Rose et al., 2010).

Spectroscopic and Structural Studies

Tri-substituted ureas containing an N-methylpiperazine moiety, related in structure to 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea, have been synthesized and characterized through spectroscopic methods. These studies contribute to the understanding of the molecular structures and conformational dynamics of such compounds, which is essential for their potential applications in medicinal chemistry and material science (Iriepa & Bellanato, 2013).

Conformational Studies

Conformational studies of heterocyclic ureas, related to 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea, have revealed insights into their unfolding processes to form multiply hydrogen-bonded complexes. These findings have implications for the design of self-assembling materials and for understanding the fundamental aspects of molecular interactions and folding mechanisms (Corbin et al., 2001).

properties

IUPAC Name

1-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-17-9-10-20(25-24-17)26-14-11-19(12-15-26)16-23-21(27)22-13-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-10,19H,5,8,11-16H2,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASQYMDUZJGCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea

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